2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C6H10N4/c1-10-6(7)4-2-8-3-5(4)9-10/h8H,2-3,7H2,1H3 |
InChI Key |
VTFZKDNSFQMFDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CNCC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Dynamics
The formation of the pyrrolopyrazole core hinges on the interplay between electronic and steric factors. In the Grignard method, the propargyl alcohol intermediate undergoes 6-endo-dig cyclization, driven by the electron-withdrawing effect of the alkyne. By contrast, pyrimidine cyclization proceeds via a Schiff base mechanism, where the amine nucleophile attacks a carbonyl carbon, followed by dehydration.
Methylation Strategies
Direct methylation using methyl iodide is prevalent, but recent advances employ dimethyl carbonate as a greener alternative, reducing halogenated waste. Enzymatic methylation using methyltransferases has also been explored experimentally, though industrial adoption remains limited.
Amination Pathways
Reductive amination of ketone precursors using sodium cyanoborohydride provides higher stereochemical control compared to nucleophilic substitution. However, catalytic hydrogenation remains the benchmark for large-scale synthesis due to its cost efficiency.
Industrial and Academic Applications
The compound’s utility as a pharmaceutical intermediate is underscored by its role in synthesizing DPP-IV inhibitors and kinase modulators. Academic studies leverage its rigid scaffold for probing enzyme active sites, while industrial workflows prioritize routes with minimal purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolopyrazole Core
Compound A : 2-(4-Bromophenyl)-5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
- CAS No.: 1420824-40-3
- Molecular Formula : C₁₂H₁₃BrN₄
- Molecular Weight : 293.16 g/mol
- Key Differences: Substituent: Addition of a 4-bromophenyl group at position 2.
Compound B : 2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
Heterocyclic Ring Modifications
Compound C : 4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
- CID : 136028796
- Molecular Formula : C₇H₁₁N₅
- Key Differences: Ring System: Diazolo[3,4-c]pyrazole replaces pyrrolo[3,4-c]pyrazole.
Compound D : 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Dimeric and Complex Derivatives
Compound E : (E)-3,3′-(Diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium) dinitrate dihydrate
Comparative Data Table
Research Findings and Implications
- Biological Activity : Methyl and aryl substituents (e.g., Compound A) enhance kinase inhibition by occupying hydrophobic pockets in ATP-binding domains .
- Physicochemical Properties : Salt forms (e.g., Compound B) address solubility limitations, critical for drug delivery .
- Synthetic Accessibility : The parent compound (CAS 953732-68-8) is commercially available, while derivatives often require multi-step synthesis (e.g., uses cerium(IV) ammonium nitrate for dimerization) .
Biological Activity
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C₆H₈N₄
- Molecular Weight : 123.16 g/mol
- CAS Number : 752176-43-5
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Inhibition : The compound has shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). In vitro studies reported IC₅₀ values ranging from 12.50 µM to 49.85 µM for different derivatives .
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively researched:
- Mechanism of Action : These compounds often function by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. For example, certain derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole-based compounds has also been documented:
- Activity Spectrum : Compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Synthesis Approaches
The synthesis of this compound typically involves the following steps:
- Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Cyclization : The reaction conditions are optimized to promote cyclization leading to the formation of the tetrahydropyrrole structure.
- Functionalization : Further modifications can enhance biological activity by introducing substituents that improve solubility or target specificity.
Case Study 1: Anticancer Activity
A study involving a series of pyrazole derivatives demonstrated that certain modifications in the structure significantly enhanced their anticancer properties. For example:
- Compound Structure : A derivative with an additional methyl group showed improved inhibition against A549 cells with an IC₅₀ value of 26 µM .
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects of pyrazole derivatives indicated that compounds with specific functional groups exhibited comparable efficacy to established anti-inflammatory agents like indomethacin . The study highlighted that:
- Efficacy Comparison : The tested compound exhibited an inhibitory activity on carrageenan-induced edema in mice similar to that of indomethacin.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and alkylation. For example, alkylation of pyrazole derivatives with alkyl halides (e.g., 2-fluoroethyl bromide) under basic conditions (e.g., NaH or KOtBu in THF/DMF) is a key step . Cyclization reactions using phenylhydrazine or semicarbazide derivatives are also employed, followed by purification via recrystallization or column chromatography .
- Key Data :
- Example yield: 94% for a structurally related pyrazolo[3,4-b]pyridine derivative using optimized conditions .
- Common reagents: Alkyl halides, NaH, THF, DMF .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly for distinguishing tautomeric forms in the pyrrolopyrazole system. High-resolution mass spectrometry (HRMS) and HPLC (with UV detection) validate purity (>95% for most derivatives) .
- Key Data :
- Example ¹H NMR shifts: δ 2.56 (s, CH₃), 7.57 (d, aromatic protons) .
- LCMS retention times and m/z values are compound-specific (e.g., m/z 311.1 for a methyl-substituted analog) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for specific handling guidelines. Use PPE (gloves, goggles, lab coats) and work in a fume hood. For hydrochloride salts, avoid inhalation of dust and ensure proper ventilation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in multi-step syntheses?
- Methodological Answer : Systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading. For example, increasing reaction time from 12 to 24 hours improved cyclization efficiency in a related pyrrolo[3,4-c]pyrazole synthesis . Use Design of Experiments (DoE) to identify critical factors .
- Data Contradiction Note : Discrepancies in reported yields (e.g., 70–94%) may arise from differences in starting material purity or workup methods .
Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR peaks) in structural elucidation?
- Methodological Answer : Perform 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous peaks, compare with computed spectra (DFT calculations) or literature analogs. For example, a peak at δ 13.99 ppm in DMSO-d₆ corresponds to an exchangeable NH proton in a pyrazole ring .
Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the pyrazole C-3 position, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst and optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) for aryl boronic acid partners .
- Key Data :
Q. What computational methods are used to predict the compound’s binding affinity for biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures (e.g., kinase domains) identifies potential interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction and Validation
Q. How can researchers reconcile discrepancies in reported biological activities of analogs?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate with orthogonal assays. For instance, conflicting IC₅₀ values for kinase inhibition may arise from ATP concentration differences—use a fixed ATP level (e.g., 10 µM) for cross-study comparisons .
Q. What quality control measures ensure batch-to-batch consistency in synthesis?
- Methodological Answer : Implement in-process controls (e.g., TLC monitoring) and stringent purity criteria (≥95% by HPLC). Use reference standards (e.g., USP-grade impurities) to calibrate analytical instruments .
Tables for Key Data
| Parameter | Example Value | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.56 (s, CH₃), 7.57 (d, J=3.2 Hz) | |
| LCMS (m/z) | 311.1 (M+H⁺) | |
| HPLC Purity | 97.34% | |
| Suzuki Coupling Yield | 85% (4-methoxyphenylboronic acid) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
